molecular formula C5H8ClN3 B6589559 5-chloro-1-ethyl-1H-pyrazol-4-amine CAS No. 406188-96-3

5-chloro-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B6589559
CAS No.: 406188-96-3
M. Wt: 145.6
InChI Key:
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Description

5-chloro-1-ethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-chloro-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: Similar structure but lacks the chlorine atom.

    5-chloro-1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    3,5-dichloro-1-ethyl-1H-pyrazol-4-amine: Contains an additional chlorine atom at the 3-position.

Uniqueness

5-chloro-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ethyl group at the 1-position makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

406188-96-3

Molecular Formula

C5H8ClN3

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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